molecular formula C10H8FNO2 B12106959 3-fluoro-6-methyl-1H-indole-2-carboxylicacid

3-fluoro-6-methyl-1H-indole-2-carboxylicacid

Cat. No.: B12106959
M. Wt: 193.17 g/mol
InChI Key: ACPGJGVWSLTUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-6-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, starting materials such as 3-fluoroaniline and 6-methyl-2-nitrobenzoic acid can be used. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form binuclear complexes with copper (II), which show significant anticancer activity towards breast cancer cell lines . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H-indole-2-carboxylic acid
  • 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
  • 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid

Uniqueness

3-fluoro-6-methyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances the compound’s stability and bioavailability, making it distinct from other indole derivatives .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-fluoro-6-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

ACPGJGVWSLTUEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.